molecular formula C18H13F3N2O3 B2579949 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034429-18-8

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2579949
CAS RN: 2034429-18-8
M. Wt: 362.308
InChI Key: SZPGZKUHVKWXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as Furanopyridine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Electrophoretic Separation and Analysis

Nonaqueous capillary electrophoresis has been developed for the separation of related substances including compounds with similar structural frameworks to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide. This method shows promise for quality control and analysis of complex mixtures in pharmaceuticals and chemical products due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Aggregation Enhanced Emission

Research on pyridyl substituted benzamides has revealed compounds with aggregation-enhanced emission (AEE) properties. These compounds exhibit luminescence in both solution and solid states, forming nano-aggregates in aqueous-DMF solution. Their AEE behavior is solvent polarity dependent, which is crucial for applications in optical materials and sensors (Srivastava et al., 2017).

Bioisosteres for Therapeutic Agents

Substituted furo[3,2-b]pyridines have been explored as bioisosteres for 5-HT1F receptor agonists, potentially offering new therapeutic options for acute migraine treatment. This research signifies the importance of such compounds in developing novel drugs with improved selectivity and affinity (Mathes et al., 2004).

Histone Deacetylase Inhibition

Compounds structurally related to this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been found to be potent histone deacetylase inhibitors. These inhibitors show significant promise in cancer treatment, highlighting the therapeutic potential of related compounds (Zhou et al., 2008).

Metabolic Pathways in Clinical Settings

Studies on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor with structural similarities, in chronic myelogenous leukemia patients, have identified main metabolic pathways, including N-demethylation and amide hydrolysis. Such research is pivotal for understanding the pharmacokinetics and optimizing the therapeutic use of similar compounds (Gong et al., 2010).

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-16-3-1-13(2-4-16)17(24)23-9-12-7-15(10-22-8-12)14-5-6-25-11-14/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGZKUHVKWXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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